molecular formula C18H10ClN3O5 B238796 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

Cat. No. B238796
M. Wt: 383.7 g/mol
InChI Key: KXROYXDQXPLDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the furamidine family. It is a potent antiprotozoal agent that has been extensively studied for its potential applications in the treatment of various parasitic infections.

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been extensively studied for its potential applications in the treatment of various parasitic infections. It has been shown to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has also shown promising results in the treatment of malaria and Chagas disease.

Mechanism Of Action

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide exerts its antiprotozoal activity by binding to the DNA of the parasite and inhibiting its replication. It has been shown to target the kinetoplast DNA, a unique structure found in the mitochondria of the parasite. This leads to the disruption of the energy metabolism of the parasite, ultimately leading to its death.

Biochemical And Physiological Effects

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antiprotozoal drugs. It has been shown to have good oral bioavailability and a long half-life, which makes it an attractive option for the treatment of chronic infections.

Advantages And Limitations For Lab Experiments

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It has been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It is not effective against all parasitic infections, and its efficacy can be affected by the stage of the infection. It also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide. One potential area of research is the development of new derivatives of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in greater detail, with the aim of identifying new targets for drug development. Finally, there is a need for further studies to investigate the efficacy of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide in vivo, particularly in animal models of parasitic infections.
Conclusion:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is a potent antiprotozoal agent that has shown promising results in the treatment of various parasitic infections. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, it also has some limitations, and further research is needed to fully understand its potential applications. Overall, N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide represents a promising candidate for the development of new antiprotozoal drugs.

Synthesis Methods

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide is synthesized by the reaction of 4-(5-chloro-1,3-benzoxazol-2-yl)aniline with 5-nitro-2-furoic acid in the presence of a suitable coupling agent. The reaction is carried out under mild conditions and yields a highly pure product.

properties

Product Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide

Molecular Formula

C18H10ClN3O5

Molecular Weight

383.7 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H10ClN3O5/c19-11-3-6-14-13(9-11)21-18(27-14)10-1-4-12(5-2-10)20-17(23)15-7-8-16(26-15)22(24)25/h1-9H,(H,20,23)

InChI Key

KXROYXDQXPLDFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.